

1-(9H-fluoren-9-yl)piperazine chemical properties and structure

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Compound of Interest

Compound Name: 1-(9H-Fluoren-9-yl)piperazine

Cat. No.: B162049

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An In-depth Technical Guide to **1-(9H-fluoren-9-yl)piperazine**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of **1-(9H-fluoren-9-yl)piperazine**, a heterocyclic compound incorporating both a fluorenyl and a piperazine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

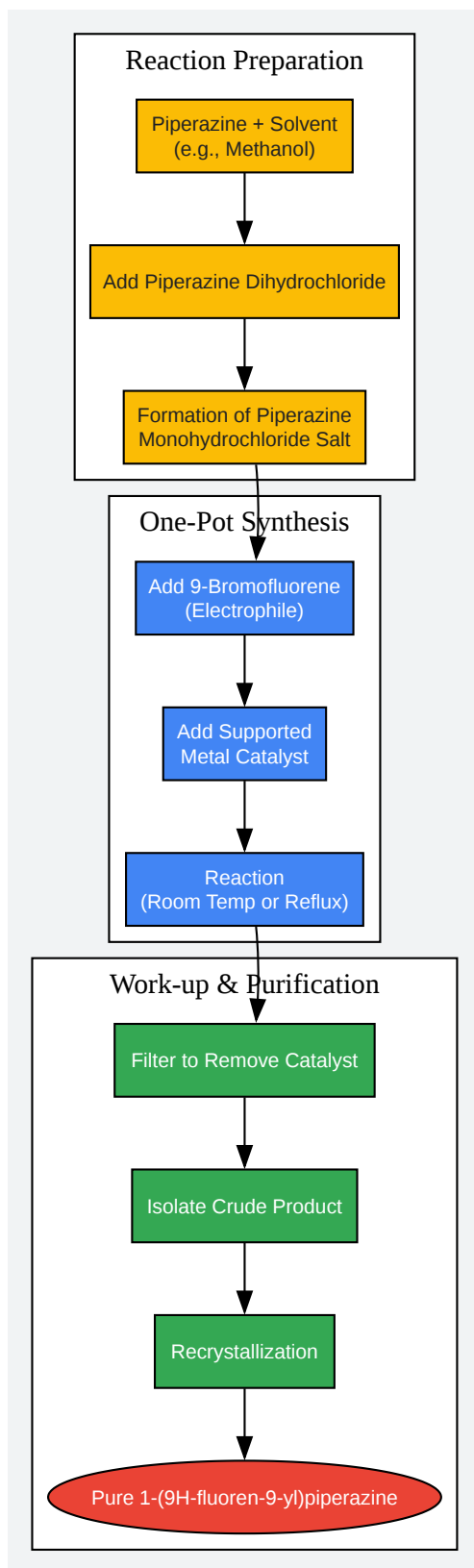
Chemical Properties

1-(9H-fluoren-9-yl)piperazine is a solid organic compound. Its key chemical and physical properties are summarized in the table below. The data presented are a combination of experimentally determined and predicted values.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₈ N ₂	[1] [2]
Molecular Weight	250.34 g/mol	[1] [2] [3]
CAS Number	129604-54-2	[1]
Melting Point	283-285 °C (decomposition)	[1]
Boiling Point	402.2 ± 35.0 °C (Predicted)	[1] [2]
Density	1.161 ± 0.06 g/cm ³ (Predicted)	[1] [2]
pKa	8.70 ± 0.10 (Predicted)	[1]
SMILES	<chem>N1(C2C3=C(C4=C2C=CC=C4)C=CC=C3)CCNCC1</chem>	[3]
InChIKey	GIIZMBGIKACGIZ-UHFFFAOYSA-N	[2]

Chemical Structure

The structure of **1-(9H-fluoren-9-yl)piperazine** features a piperazine ring attached to the 9-position of a fluorene nucleus. The fluorenyl group is a bulky, hydrophobic moiety, while the piperazine ring contains two nitrogen atoms, providing sites for hydrogen bonding and protonation.



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